molecular formula C22H19BrN4O2S B12496246 N-(3-bromophenyl)-2-{[6-methyl-3-(4-methylphenyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(3-bromophenyl)-2-{[6-methyl-3-(4-methylphenyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12496246
M. Wt: 483.4 g/mol
InChI Key: PXAAYJWFVSETFH-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-{[6-methyl-3-(4-methylphenyl)-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromophenyl group, a pyrrolopyrimidinone core, and a sulfanylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-{[6-methyl-3-(4-methylphenyl)-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrrolopyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidinone ring.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominated precursor and a suitable catalyst.

    Attachment of the Sulfanylacetamide Moiety: This step involves the reaction of the intermediate compound with a sulfanylacetamide derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-{[6-methyl-3-(4-methylphenyl)-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Catalysts like palladium on carbon (Pd/C) and solvents such as dimethylformamide (DMF) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(3-bromophenyl)-2-{[6-methyl-3-(4-methylphenyl)-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-{[6-methyl-3-(4-methylphenyl)-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

    N-(3-bromophenyl)-4-methylbenzamide: Shares the bromophenyl group but differs in the core structure.

    2-{[6-methyl-3-(4-methylphenyl)-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide: Lacks the bromophenyl group but has a similar core structure.

Uniqueness

N-(3-bromophenyl)-2-{[6-methyl-3-(4-methylphenyl)-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is unique due to its combination of functional groups and core structure, which confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C22H19BrN4O2S

Molecular Weight

483.4 g/mol

IUPAC Name

N-(3-bromophenyl)-2-[[6-methyl-3-(4-methylphenyl)-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H19BrN4O2S/c1-13-6-8-17(9-7-13)27-21(29)20-18(10-14(2)24-20)26-22(27)30-12-19(28)25-16-5-3-4-15(23)11-16/h3-11,24H,12H2,1-2H3,(H,25,28)

InChI Key

PXAAYJWFVSETFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(N3)C)N=C2SCC(=O)NC4=CC(=CC=C4)Br

Origin of Product

United States

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